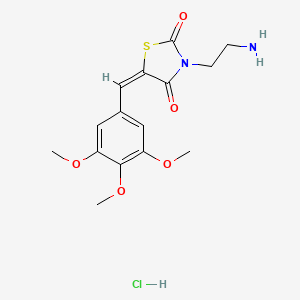

(5E)-3-(2-aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Description

"(5E)-3-(2-aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride" is a thiazolidine-2,4-dione derivative characterized by a 3,4,5-trimethoxybenzylidene substituent at the C5 position and a 2-aminoethyl group at the N3 position.

Properties

IUPAC Name |

(5E)-3-(2-aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5S.ClH/c1-20-10-6-9(7-11(21-2)13(10)22-3)8-12-14(18)17(5-4-16)15(19)23-12;/h6-8H,4-5,16H2,1-3H3;1H/b12-8+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQBTKJPBIACTH-MXZHIVQLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=O)S2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5E)-3-(2-aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure

The compound's structure features a thiazolidine core with a substituted benzylidene moiety. This unique structural arrangement is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Mechanism of Action : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that it significantly reduced the viability of breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values ranging from 1.003 µM to 6.31 µM, indicating potent cytotoxicity against these cells .

- Apoptosis Induction : The compound was found to increase annexin V-FITC positive staining in MDA-MB-231 cells, suggesting it promotes apoptosis effectively. This was evidenced by a 22-fold increase in apoptotic cells compared to control .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.003 |

| MDA-MB-231 | 6.31 |

| A549 | 11.73 |

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, particularly against carbonic anhydrase (CA) enzymes:

- Selectivity : It has shown significant selectivity for CA IX over CA II, with IC50 values of 0.011 µM and 3.92 µM respectively for one of its derivatives . This suggests potential applications in targeting tumors that express CA IX.

Structure-Activity Relationship (SAR)

SAR studies indicate that modifications to the benzylidene moiety can enhance biological activity:

- Substituent Effects : Shifting substituents on the phenyl ring has been shown to improve functional activities such as inhibiting cell proliferation and inducing apoptosis . For example, the introduction of electron-donating groups like methoxy has been associated with increased cytotoxicity.

Additional Biological Activities

Beyond anticancer effects, the compound may possess other pharmacological properties:

- Antioxidant Activity : Thiazolidinone derivatives have been reported to exhibit antioxidant effects, which could contribute to their overall therapeutic potential .

- Monoamine Oxidase Inhibition : The compound is also noted for its inhibitory action on monoamine oxidase (MAO), which is relevant in treating mood disorders and neurodegenerative diseases .

Case Studies

Several case studies have explored the efficacy of thiazolidinone derivatives in preclinical settings:

- Breast Cancer Model : A study involving MDA-MB-231 cells treated with various concentrations of the compound showed a dose-dependent reduction in cell viability and increased apoptosis markers.

- Animal Studies : In vivo studies are necessary to validate these findings and assess the therapeutic window and safety profiles.

Scientific Research Applications

Scientific Research Applications

-

CDK2 Inhibition and Anticancer Research:

- Thiazole derivatives, including thiazolidinone analogs, have demonstrated anticancer activities by targeting CDK2 and EGFR, and by inducing apoptosis .

- CDK2 and COX-2 are potential targets for cancer treatment because selective COX-2 inhibitors can affect cell cycle checkpoints by reducing cyclin D1 and cyclin E levels .

- Studies have shown that novel compounds synthesized using the hybridization concept and evaluated for in vitro activities against both MCF-7 and CDK2 have demonstrated promising activities . Molecular docking simulations have demonstrated the engagement of these compounds with the CDK2 binding pocket via hydrogen bonding interactions .

-

HIV-1 Reverse Transcriptase Inhibition:

- Molecular docking analysis has identified (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione (CID 3087795), a derivative with structural similarity, as a potential inhibitor of HIV-1 reverse transcriptase (RT) .

- The molecule exhibits a strong binding affinity to HIV1-RT at the polymerase active site, which is similar to the interactions of known drugs used in HIV treatment .

Data Tables

Case Studies

As the search results do not contain specific case studies for (5E)-3-(2-aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride, related case studies involving thiazole and thiazolidinone derivatives are referenced to provide context.

- CDK2 Inhibition in Cancer Cell Lines:

-

Thiazolidinone Analogs Targeting CDK2 and EGFR:

- Hendawy et al. designed thiazolidinone analogs and tested their anticancer activities by targeting CDK2 and EGFR, observing apoptotic effects in three caspases (3, 8, and 9) . Compounds St.21 and St.22 demonstrated strong inhibitory activity against CDK2 and EGFR and increased the activity of caspases in breast cancer cell lines .

- Thiazolidinone-Coumarin Derivatives:

Authoritative Insights

- Thiazole and thiazolidinone derivatives represent a class of compounds with significant potential in developing anticancer agents and antiviral therapies .

- The ability of these compounds to inhibit CDK2, EGFR, and HIV-1 reverse transcriptase highlights their versatility and potential for further research and development .

- Molecular docking studies and in vitro evaluations provide valuable insights into the mechanisms of action and structure-activity relationships of these compounds, aiding in the design of more effective therapeutic agents .

Suppliers

Several suppliers offer this compound :

- CARBONE SCIENTIFIC CO.,LTD

- 3B Scientific Corporation

- Enamine

Comparison with Similar Compounds

Structural Variations in the Arylidene Substituent

The arylidene group at C5 significantly influences electronic properties, binding affinity, and bioactivity. Key comparisons include:

Key Observations :

- Electron-donating groups (e.g., methoxy in the target compound) enhance hydrophobic binding, while electron-withdrawing groups (e.g., chloro) improve stability.

- Heterocyclic substituents (e.g., 2-thienyl in CID 3087795) enable unique interactions with enzymes like HIV-1 RT .

Modifications in the N3 Side Chain

The N3 substituent affects solubility, bioavailability, and target engagement:

Key Observations :

- Small polar groups (e.g., 2-aminoethyl) improve solubility and pharmacokinetics.

- Bulky substituents (e.g., diisopropylaminoethyl) may hinder cellular uptake but enhance target specificity .

Thione (2-Thioxo) vs. Dione (2,4-Dione) Derivatives

The substitution at C2 (oxygen vs. sulfur) alters electronic properties and bioactivity:

Key Observations :

- 2,4-Diones are more polar and participate in hydrogen bonding, favoring enzyme inhibition.

- 2-Thioxo derivatives exhibit higher lipophilicity and metal-chelating capacity, useful for antimicrobial applications .

Q & A

Q. Table: Environmental Persistence Parameters

| Parameter | Method | Reference |

|---|---|---|

| Hydrolysis half-life (pH 7) | OECD 111 | |

| Log | OECD 117 |

Advanced: What strategies optimize SAR studies for this compound?

Answer:

- Substituent modification : Replace the 2-aminoethyl group with alkyl/aryl amines to enhance solubility or binding affinity .

- In silico modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like PPAR-γ or bacterial enzymes .

- Bioisosteric replacement : Substitute the thiazolidinedione core with oxazolidinedione for improved metabolic stability .

Basic: What safety protocols are critical during handling?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to limit inhalation exposure (TLV: 0.1 mg/m) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to troubleshoot low yields in analog synthesis?

Answer:

- Reaction monitoring : Use TLC/HPLC to track intermediate formation.

- Catalyst screening : Test bases (e.g., DBU vs. piperidine) for condensation efficiency .

- Solvent optimization : Replace DMF with DMAc or THF to improve solubility .

Advanced: Which analytical methods ensure purity for in vitro studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.